![molecular formula C14H18Cl2N2 B1437186 N,N'-Diphenylethylenediamine Dihydrochloride CAS No. 99590-70-2](/img/structure/B1437186.png)
N,N'-Diphenylethylenediamine Dihydrochloride
Overview
Description
N,N’-Diphenylethylenediamine Dihydrochloride is a chemical compound with the molecular formula C14H16N2.2ClH . It is also known as 1,2-Dianilinoethane Dihydrochloride . It is used in research and development .
Molecular Structure Analysis
The molecular structure of N,N’-Diphenylethylenediamine Dihydrochloride is represented by the linear formula C6H5NHCH2CH2NHC6H5 . The molecular weight of the compound is 285.22 .Chemical Reactions Analysis
N,N’-Diphenylethylenediamine can be used to prepare nickel (II) chelates to study their chemical reactivities . It can also be used to prepare N-heterocyclic carbene (NHC) adducts by reacting with substituted benzaldehydes . It serves as a starting material to prepare substituted cyclic poly (methyl methacrylate)s .Physical And Chemical Properties Analysis
N,N’-Diphenylethylenediamine is a powder with a melting point of 65-67 °C (lit.) . The InChI key of the compound is NOUUUQMKVOUUNR-UHFFFAOYSA-N .Scientific Research Applications
Preparation of Nickel (II) Chelates
This compound is used to prepare nickel (II) chelates to study their chemical reactivities. Chelation of nickel (II) ions with this ligand can lead to complexes that are useful in understanding the coordination chemistry and reactivity of nickel .
Synthesis of N-Heterocyclic Carbene (NHC) Adducts
By reacting with substituted benzaldehydes, N,N’-Diphenylethylenediamine Dihydrochloride can be used to prepare N-heterocyclic carbene adducts. These adducts have applications in catalysis and as intermediates in organic synthesis .
Production of Substituted Cyclic Poly(Methyl Methacrylate)s
As a starting material, this compound is utilized to prepare substituted cyclic poly(methyl methacrylate)s, which are important in polymer research and material science .
Formation of Crystalline Imidazolidines
1,2-Dianilinoethane forms crystalline imidazolidines with aldehydes in the presence of acetic acid (AcOH). This reaction is significant in the synthesis of heterocyclic compounds .
N-Donating Ligand
It serves as an N-donating ligand in coordination chemistry, which is essential for creating complexes with metals that have various applications, including catalysis and materials science .
Trapping Agent for Aldehydes
This compound can be used as a trapping agent for aldehydes, which is useful in analytical chemistry for the detection and quantification of aldehyde compounds .
Safety and Hazards
Future Directions
N-tosylated derivative, TsDPEN, is a ligand precursor for catalysts for asymmetric transfer hydrogenation . For example, (cymene)Ru(S,S-TsDPEN) catalyzes the hydrogenation of benzil into (R,R)-hydrobenzoin . This suggests potential future directions for the use of N,N’-Diphenylethylenediamine Dihydrochloride in similar reactions.
Mechanism of Action
Mode of Action
It’s known that it can form crystalline imidazolidines with aldehydes in the presence of acoh . It acts as an N-donating ligand and can be used as a trapping agent for aldehydes .
Biochemical Pathways
It’s known that it can participate in various organic synthesis reactions, such as organic deamination reactions and amination reactions of aromatic compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
N,N'-diphenylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGQQPQUBSZGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659884 | |
Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99590-70-2 | |
Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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